5-Bromo-1-methyl-2-nitro-1H-imidazole
CAS No.:
Cat. No.: VC15971601
Molecular Formula: C4H4BrN3O2
Molecular Weight: 206.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4BrN3O2 |
|---|---|
| Molecular Weight | 206.00 g/mol |
| IUPAC Name | 5-bromo-1-methyl-2-nitroimidazole |
| Standard InChI | InChI=1S/C4H4BrN3O2/c1-7-3(5)2-6-4(7)8(9)10/h2H,1H3 |
| Standard InChI Key | VOFCKMBHQUDTAI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CN=C1[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identification
5-Bromo-1-methyl-2-nitro-1H-imidazole is systematically named according to IUPAC guidelines, with substituents positioned at the 1-, 2-, and 5-positions of the imidazole ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 151597-78-3 | |
| Molecular Formula | ||
| Exact Mass | 204.949 g/mol | |
| Synonyms | 5-Bromo-1-methyl-2-nitroimidazole; 1H-Imidazole, 5-bromo-1-methyl-2-nitro- |
The compound’s structure (Fig. 1) features a nitro group (-NO) at the 2-position, a methyl group (-CH) at the 1-position, and a bromine atom at the 5-position. This substitution pattern influences its reactivity and intermolecular interactions .
Physicochemical Properties
Thermodynamic and Spectral Characteristics
Reported physicochemical properties vary slightly between sources, reflecting differences in measurement conditions or predictive models:
| Property | Value (ChemicalBook ) | Value (Chemsrc ) |
|---|---|---|
| Density | 2.04 ± 0.1 g/cm³ (Predicted) | N/A |
| Boiling Point | 370.7 ± 34.0 °C (Predicted) | N/A |
| pKa | -0.74 ± 0.25 (Predicted) | N/A |
| LogP (Partition Coefficient) | N/A | 1.614 |
The predicted density and boiling point suggest a high-polarity solid with limited volatility . The negative pKa indicates strong electron-withdrawing effects from the nitro group, enhancing acidity at the N-H position . LogP values imply moderate lipophilicity, favoring solubility in organic solvents like dimethylformamide (DMF) or acetonitrile .
Synthesis and Manufacturing
Synthetic Routes
-
Bromination of Nitroimidazole Precursors:
Bromination using bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) could introduce bromine at the 5-position . For example, Nichols et al. demonstrated selective bromination of 1,2-dimethylimidazole using NBS, albeit with regioselectivity challenges . -
Methylation and Nitro Group Introduction:
Sequential alkylation and nitration of 5-bromoimidazole derivatives may yield the target compound. Methylation with methyl iodide () in the presence of potassium carbonate () has been reported for similar imidazoles .
Challenges in Regioselectivity
A critical issue in imidazole functionalization is controlling regioselectivity. For instance, Efremov et al. observed mixtures of 4-bromo and 5-bromo regioisomers during methylation of 5-bromo-2-methyl-1H-imidazole . Separation techniques like preparative-TLC or crystallization may be required to isolate the desired product .
Applications in Pharmaceutical Chemistry
The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions with amines or thiols in drug candidates .
Case Study: Anticancer Agents
In the synthesis of casein kinase δ/ε inhibitors, bromoimidazoles undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs (Fig. 2) . The bromine atom acts as a leaving group, enabling cross-coupling reactions critical for constructing complex architectures .
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